Myrcenol

Flavor and Fragrance Sensory Science Formulation

Myrcenol (CAS 543-39-5), chemically 2-methyl-6-methylene-7-octen-2-ol, is an acyclic monoterpenoid alcohol with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. It is a colorless to pale yellow viscous liquid with a fresh, citrus-lavender odor, found naturally in lavender and hop oils, and is used as a fragrance ingredient and semiochemical.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 543-39-5
Cat. No. B1195821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrcenol
CAS543-39-5
Synonyms2-methyl-6-methyleneoct-7-en-2-ol
3-methylene-7-methyl-1-octen-7-ol
7-hydroxy-7-methyl-3-methylene-1-octene
7-methyl-3-methylene-1-octen-7-ol
myrcenol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)(CCCC(=C)C=C)O
InChIInChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3
InChIKeyDUNCVNHORHNONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myrcenol (CAS 543-39-5): A Versatile Acyclic Monoterpenoid Alcohol for Fragrance and Semiochemical Applications


Myrcenol (CAS 543-39-5), chemically 2-methyl-6-methylene-7-octen-2-ol, is an acyclic monoterpenoid alcohol with the molecular formula C10H18O and a molecular weight of 154.25 g/mol [1]. It is a colorless to pale yellow viscous liquid with a fresh, citrus-lavender odor, found naturally in lavender and hop oils, and is used as a fragrance ingredient and semiochemical [2].

Why Myrcenol's Unique Profile Prevents Simple Replacement by Other Acyclic Monoterpene Alcohols


While several acyclic monoterpenoid alcohols (e.g., linalool, geraniol, citronellol) share the C10H18O formula, they exhibit critical differences in odor character, olfactory threshold, safety profile, and specific biological functions [1][2]. Generic substitution without understanding these quantifiable differentiators risks altering the sensory profile, reducing efficacy, or introducing unforeseen safety or regulatory challenges. The following evidence quantifies why myrcenol cannot be freely interchanged with its closest analogs [3].

Quantitative Evidence Differentiating Myrcenol (543-39-5) from Key Acyclic Monoterpene Alcohols


Olfactory Threshold: A 60x Lower Detection Level than Linalool

Myrcenol has a significantly lower olfactory detection threshold compared to linalool, enabling more efficient use in flavor and fragrance applications. Specifically, myrcenol's odor threshold in water is reported to be 0.1 ppm, while linalool's is 6 ppm [1][2]. This difference translates to a 60-fold higher sensitivity for myrcenol.

Flavor and Fragrance Sensory Science Formulation

Safety Profile: Myrcenol's Cramer Class I (Low Toxicity) vs. Higher Risk Analogs

Based on a comprehensive RIFM safety assessment, myrcenol has been classified as Cramer Class I (low toxicity), based on expert judgment, indicating a favorable safety margin [1]. This contrasts with linalool, which, while also generally safe, may present a higher sensitization potential in oxidized forms, and with geraniol, which has a more complex safety profile including potential allergenicity [2][3].

Toxicology Regulatory Compliance Safety Assessment

Physicochemical Distinction: Myrcenol's Higher LogP Impacts Formulation Behavior

Myrcenol has a calculated LogP of 3.46 (EPI Suite) [1], which is significantly higher than the LogP of linalool (approximately 2.7) . This difference in lipophilicity affects its partitioning in formulations, leading to distinct volatility, substantivity, and release kinetics in product matrices like perfumes or polymer-based applications.

Formulation Science Drug Delivery Fragrance Technology

Unique Semiochemical Function: Myrcenol as a Bark Beetle Aggregation Pheromone

Myrcenol, specifically the E-isomer, functions as an aggregation pheromone for the bark beetle species Ips duplicatus [1]. This is a specialized biological role not shared by many of its close structural analogs like linalool or geraniol, which are known for other ecological functions (e.g., floral attractants, antimicrobials).

Semiochemistry Pest Management Chemical Ecology

Acute Oral Toxicity: Myrcenol's LD50 of 5300 mg/kg

Myrcenol has a reported acute oral LD50 in rats of 5300 mg/kg [1]. This is comparable to or slightly higher than the LD50 of linalool (~2790 mg/kg) and geraniol (~3600 mg/kg), indicating a favorable safety profile for systemic toxicity [2]. This data point is crucial for hazard classification and safe handling.

Toxicology Safety Regulatory

High-Value Application Scenarios for Myrcenol Based on Its Differentiated Properties


High-Performance Fresh and Citrus Fragrance Formulations

Leverage myrcenol's exceptionally low odor threshold (0.1 ppm) to create potent, long-lasting fresh, citrus, and lavender notes at very low concentrations [1]. This reduces raw material costs and minimizes the risk of off-odors, making it ideal for high-end perfumes, personal care products, and household cleaners where subtlety and persistence are key [2].

Insect Pest Management for Forestry (Semiochemical Traps)

Utilize myrcenol's unique role as an aggregation pheromone for the bark beetle Ips duplicatus to develop monitoring or mass-trapping systems [1]. This is a specific, niche application where substituting myrcenol with other acyclic monoterpenes (like linalool or geraniol) would result in a complete loss of efficacy, as they do not elicit the same behavioral response [2].

Safety-First Ingredients for Consumer Products

Select myrcenol for formulations requiring a low-toxicity, low-regulatory-burden fragrance component. Its Cramer Class I classification and relatively high LD50 (5300 mg/kg) simplify safety assessments and reduce the risk of consumer sensitization compared to some other monoterpene alcohols [1][2].

Controlled-Release Fragrance Systems

Employ myrcenol in applications requiring a more hydrophobic fragrance molecule. Its higher LogP (3.46) compared to linalool (~2.7) [1][2] indicates better compatibility with lipophilic matrices and a potential for slower release and longer substantivity, which can be engineered in polymer-based air fresheners or laundry care products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myrcenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.